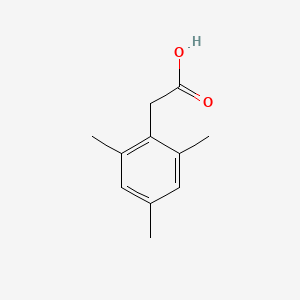

Mesitylacetic acid

Vue d'ensemble

Description

Mesitylacetic acid, also known as 2,4,6-trimethylphenylacetic acid, is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a derivative of acetic acid where the hydrogen atoms on the benzene ring are replaced by three methyl groups. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Méthodes De Préparation

Mesitylacetic acid can be synthesized through several methods:

From Mesitylene: One common method involves the reaction of mesitylene with formaldehyde and hydrochloric acid to form α-chloroisodurene, which is then converted to mesitylacetonitrile using sodium cyanide.

Oxidation of 2,4,6-Trimethylbenzaldehyde: Another method involves the oxidation of 2,4,6-trimethylbenzaldehyde using oxidizing agents such as oxygen, hydrogen peroxide, or ammonium persulfate under acidic conditions.

Analyse Des Réactions Chimiques

Hydrolysis of Mesitylacetonitrile

Mesitylacetic acid is synthesized via acid-catalyzed hydrolysis of mesitylacetonitrile. The reaction involves refluxing mesitylacetonitrile with concentrated sulfuric acid, followed by precipitation and washing with acetone ( ).

Reaction conditions :

-

Substrate : Mesitylacetonitrile (127 g, 0.80 mol)

-

Reagents : H₂SO₄ (750 mL) in H₂O (900 mL)

-

Temperature : Reflux

-

Yield : ~86% (123 g product from 127 g nitrile)

Mechanism :

-

Protonation of the nitrile group by H₂SO₄.

-

Nucleophilic attack by water to form an iminium intermediate.

-

Tautomerization to this compound.

Friedel-Crafts Alkylation

A patent describes the preparation of this compound via Friedel-Crafts alkylation using a sulfonyloxy-activated hydroxyacetic acid derivative and mesitylene ( ).

Reaction conditions :

-

Substrate : Methylsulfonyloxyacetic acid n-butyl ester

-

Catalyst : AlCl₃ (Lewis acid)

-

Solvent : Diluent (unspecified)

-

Product : this compound after hydrolysis

Advantages :

-

Avoids carcinogenic bis(halomethyl) ether byproducts.

-

High yield and purity due to controlled reaction pathways.

Salt Formation with Alkali Metals

This compound reacts with sodium to form sodium mesitylacetate, consistent with general carboxylic acid behavior ( ).

Reaction :

Conditions :

-

Reagents : Metallic sodium

-

Product : Sodium mesitylacetate (ionic salt)

Thermal Decomposition

While not explicitly documented for this compound, analogous carboxylic acids undergo decarboxylation at high temperatures (200–300°C), releasing CO₂ and forming a hydrocarbon derivative.

Resistance to Nucleophilic Attack

The electron-donating methyl groups on the mesityl ring stabilize the aromatic system, reducing susceptibility to electrophilic substitution. This property enhances its utility in reactions requiring aromatic stability ( ).

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

Mesitylacetic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is often used in the preparation of alkylated derivatives and other functionalized molecules. Its structure allows for further modifications that are essential in creating complex organic architectures.

Example Reactions

- Alkylation : this compound can undergo alkylation to form more complex structures, which are valuable in medicinal chemistry.

- Condensation Reactions : It participates in condensation reactions to yield larger molecular frameworks, which are important in drug design.

Pharmaceutical Applications

Potential Drug Development

Research has indicated that this compound derivatives may possess biological activities that are beneficial for pharmaceutical applications. These derivatives are being studied for their potential as anti-inflammatory and analgesic agents.

Case Study: Anti-Inflammatory Properties

A study demonstrated that certain this compound derivatives exhibited significant anti-inflammatory activity in vitro, suggesting their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Biopesticide Development

Natural Pesticide Properties

Emerging research indicates that this compound and its derivatives may have insecticidal properties, making them candidates for biopesticide development. This application is particularly relevant given the increasing demand for environmentally friendly pest control methods.

Research Findings

- A study highlighted the effectiveness of this compound and its derivatives against specific agricultural pests, showing promising results in laboratory settings .

- The compound's ability to disrupt insect physiology could lead to new formulations that are less harmful to non-target species compared to traditional chemical pesticides.

Material Science

Polymer Synthesis

this compound is also utilized in the synthesis of polymers and resins. Its reactive functional groups facilitate the formation of cross-linked structures, which are essential in creating durable materials used in coatings and adhesives.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of mesitylacetic acid involves its ability to participate in various chemical reactions due to the presence of the benzene ring and the carboxylic acid group. These functional groups allow it to interact with different molecular targets and pathways, facilitating its role as an intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Mesitylacetic acid can be compared with other similar compounds such as:

Phenylacetic Acid: Unlike this compound, phenylacetic acid does not have methyl groups on the benzene ring, which affects its reactivity and applications.

Benzylacetic Acid: This compound also lacks the methyl groups, making this compound more sterically hindered and unique in its reactivity

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various chemical processes.

Activité Biologique

Mesitylacetic acid, also known as 2,4,6-trimethyl-3-pentenoic acid, is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound has the molecular formula CHO and a molecular weight of approximately 182.26 g/mol. Its structure features three methyl groups attached to a central carbon adjacent to a carboxylic acid functional group. This branched structure influences its reactivity and potential applications in organic synthesis.

Biological Activity Overview

Research on this compound has primarily focused on its applications in organic synthesis and its role as an intermediate in various chemical reactions. However, its direct biological activity remains relatively understudied.

1. Antimicrobial Activity

One of the notable areas of research involves the antimicrobial properties of this compound derivatives. A study highlighted the synthesis and biological evaluation of tetramic acid and tetronic acid derivatives, which showed promising antimicrobial activity against several bacterial strains . The findings suggest that modifications to this compound can enhance its biological efficacy.

2. Acaricidal Potential

This compound has been investigated for its acaricidal properties, particularly as an active ingredient in formulations targeting pest control. Research indicated that derivatives of this compound exhibited significant activity against mites such as Tetranychus urticae (two-spotted spider mite). The studies revealed that these compounds interfere with lipid biosynthesis in treated organisms, which may contribute to their effectiveness .

Case Study 1: Synthesis of Bioisosteres

A recent study explored the design and synthesis of bioisosteres based on acylhydrazones that incorporate this compound as a key component. These bioisosteres were evaluated for their inhibitory effects on aspartic protease, showcasing varying degrees of potency with one compound demonstrating a Ki value comparable to established inhibitors . This indicates that this compound can serve as a structural framework for developing new therapeutic agents.

Case Study 2: Plant Compatibility in Pest Control

Another investigation focused on the use of this compound derivatives in agricultural applications. The research emphasized the need for compounds with high acaricidal activity while maintaining plant compatibility. This compound modifications were shown to improve efficacy against pests while minimizing phytotoxic effects on sensitive crops .

Table 1: Comparison of Biological Activities

Future Directions

The current understanding of this compound's biological activity is limited, indicating a need for further research. Future studies could focus on:

- Mechanistic Studies : Investigating the specific mechanisms by which this compound and its derivatives exert their biological effects.

- Therapeutic Applications : Exploring potential uses in drug development, particularly in antimicrobial and anti-parasitic therapies.

- Environmental Impact : Assessing the ecological implications of using this compound-based compounds in agricultural settings.

Propriétés

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWMQAKKAHTCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196032 | |

| Record name | (2,4,6-Trimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream powder; [Alfa Aesar MSDS] | |

| Record name | Mesitylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4408-60-0 | |

| Record name | 2,4,6-Trimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4408-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4,6-Trimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,6-trimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4D9H5LJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthesis methods for Mesitylacetic Acid?

A1: Two distinct synthesis routes for this compound are reported in the provided literature:

- Via α-hydroxy this compound: This "green" and cost-effective method utilizes 2,4,6-trimethylbenzaldehyde as a starting material and achieves a 46% overall yield. []

- From Mesitylene: This method involves a three-step process: chloromethylation of mesitylene, followed by cyanidation, and finally, basic hydrolysis. This route boasts a higher yield of 78% with 99% purity. []

Q2: What is the crystal structure of this compound?

A2: The crystal structure of this compound (C11H14O2) reveals that the dihedral angle between the carboxyl group (-COOH) and the benzene ring is 85.37°. The molecules within the crystal lattice are arranged in inversion dimers linked by pairs of O—H⋯O hydrogen bonds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.